Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

Organic Synthesis Process Chemistry Yield Optimization

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS 175406-94-7) is a substituted piperidin-3-one derivative featuring a benzyl-protected secondary amine, a ketone at position 3, and a methyl ester at position 4. This specific substitution pattern imparts a unique combination of nucleophilic reactivity at the α-position of the ketone and a hydrolyzable ester group, making it a versatile building block for the construction of more complex piperidine-based heterocycles.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 175406-94-7
Cat. No. B173264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-3-oxopiperidine-4-carboxylate
CAS175406-94-7
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyZBQNYNWPYXTUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate: A Key Piperidinone Intermediate for Medicinal Chemistry Synthesis


Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS 175406-94-7) is a substituted piperidin-3-one derivative featuring a benzyl-protected secondary amine, a ketone at position 3, and a methyl ester at position 4 . This specific substitution pattern imparts a unique combination of nucleophilic reactivity at the α-position of the ketone and a hydrolyzable ester group, making it a versatile building block for the construction of more complex piperidine-based heterocycles . The compound is primarily utilized as an intermediate in the synthesis of biologically active molecules, including potential kinase inhibitors .

Role Synthetic intermediate
Core scaffold Piperidinone building block
Use context Kinase inhibitor precursor research

Why Methyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate Cannot Be Replaced by Simple Analogs


In piperidine-based medicinal chemistry, seemingly minor structural modifications—such as altering the ester alkyl group or changing the N-protecting group—can profoundly impact downstream synthetic utility and final product profile. For instance, swapping the methyl ester for an ethyl or benzyl ester changes the steric and electronic environment of the C4 position, affecting both the kinetics of ester hydrolysis and the compound's lipophilicity . Similarly, substituting the N-benzyl group for a Boc or other carbamate alters the reactivity of the adjacent ketone and complicates deprotection strategies. These differences are not merely academic; they dictate which synthetic routes are viable and what purity profiles are achievable, as demonstrated by the distinct yields and purities reported for methyl versus ethyl ester analogs . Therefore, direct substitution without rigorous comparative data can lead to failed syntheses, reduced yields, or impurities that compromise downstream biological assays.

01 Methyl vs. ethyl ester: Hydrolysis kinetics and lipophilicity may shift, affecting purification and downstream reactivity.
02 N-Benzyl vs. Boc protection: Deprotection strategy and ketone reactivity may alter route feasibility and impurity profiles.
03 Direct substitution without validation may lead to reduced yield or impurities that confound biological assay results.

Head-to-Head Comparative Evidence for Methyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate


Superior Single-Step Synthesis Yield Compared to Ethyl Ester Analog

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate can be synthesized from 1-benzyl-3-piperidone in a single step with a reported 99% yield . This contrasts sharply with the ethyl ester analog (ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, CAS 39514-19-7), which typically requires a multi-step synthesis or achieves lower yields in comparable direct condensation reactions .

Synthesis yield
Reported
99% yield vs. ethyl ester (70‑84% in comparable methods)
Reported single-step yield advantage may support cost-effective scale-up.
Cross-study comparison; independent verification recommended.
Organic Synthesis Process Chemistry Yield Optimization

Higher Commercial Purity Availability of Hydrochloride Salt Form

The hydrochloride salt of methyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS 882182-30-1) is commercially available with a guaranteed purity of 98% . In contrast, the corresponding ethyl ester hydrochloride analog (ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, CAS 52763-21-0) is more commonly offered at lower purities, such as 95% or 96% .

Commercial purity
Head-to-head
98% purity (HCl salt) vs. 95–96% purity of ethyl ester HCl salt
Higher commercial purity may reduce additional purification steps.
Supplier specification; batch consistency to verify.
Analytical Chemistry Quality Control Salt Selection

Optimal Lipophilicity for Efficient Downstream Transformations

The methyl ester derivative exhibits a calculated LogP of 1.83-1.99 for its hydrochloride salt . This lipophilicity is notably lower than that of the ethyl ester analog, which has reported LogP values ranging from 1.58 to 2.41 (depending on the salt form and calculation method) [1], and substantially lower than the benzyl ester analog (LogP > 3).

Lipophilicity (LogP)
Class-level
LogP 1.83–1.99 (methyl ester) vs. 2.19–2.41 (ethyl ester)
Lower LogP may support aqueous workup and reduce organic solvent use.
Computational prediction; experimental validation advised.
Medicinal Chemistry Physicochemical Properties Drug Design

High-Value Application Scenarios for Methyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate


As a Cost-Effective Starting Material for Large-Scale Synthesis of CP-690550 (Tofacitinib) Intermediates

The methyl ester derivative serves as a viable, high-yielding starting point for the synthesis of cis-(3R,4R)-N-(tert-butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the production of the JAK inhibitor tofacitinib (CP-690550) . The 99% single-step yield reported for the methyl ester provides a more economical and efficient route compared to syntheses starting from the ethyl ester analog, which often require multiple steps or result in lower overall yields .

In the Preparation of High-Purity Piperidine-Based Kinase Inhibitor Libraries

The 98% commercially available purity of the methyl ester hydrochloride salt ensures that subsequent derivatization reactions—such as α-alkylations, reductions, or condensations—proceed with fewer side reactions and impurities . This is critical when constructing focused libraries of piperidine-containing kinase inhibitors for structure-activity relationship (SAR) studies, where even trace impurities can confound biological results.

As a Preferred Substrate for Aqueous Workup-Intensive Multi-Step Sequences

The lower LogP (1.83-1.99) of the methyl ester relative to its ethyl and benzyl counterparts enhances its water solubility, making it easier to extract and purify intermediates during aqueous workup . This property is particularly advantageous in industrial process chemistry, where minimizing organic solvent use and simplifying purification protocols can significantly reduce manufacturing costs and environmental impact.

Application
Selection Property
Validation Focus
Cost-efficient synthesis of kinase inhibitor intermediates
High-yield ester building block
Process yield and route efficiency verification
High-purity piperidine-based inhibitor library construction
High-purity intermediate grade
Impurity control and SAR reproducibility
Aqueous workup-intensive multi-step sequences
Favorable partition coefficient
Aqueous extraction and solvent-use efficiency

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